1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Description
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a methylpyrazole moiety. Its molecular formula is C₁₁H₁₇N₃O₂, with a molecular weight of 235.28 g/mol. The compound is frequently encountered as a hydrochloride salt (C₁₁H₁₈ClN₃O₂, EN300-197654), with CAS number 1909294-20-7 . It is cataloged under identifiers such as EN300-255310 and EN300-199278, with purity typically ≥95% .
Notably, the parent compound and its dihydrochloride derivative (1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride) were listed in CymitQuimica’s 2023–2025 catalogs but are currently marked as discontinued .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-13-6-9(5-12-13)7-14-4-2-3-10(8-14)11(15)16/h5-6,10H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
JJHDTCVJUXVQDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidine ring. The carboxylic acid group is then introduced through various organic transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C11H16N3O2
Molecular Weight : 220.27 g/mol
CAS Number : 1431963-32-4
The compound features a piperidine ring linked to a pyrazole moiety with a carboxylic acid functional group, which is crucial for its biological activity.
Chemistry
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.
| Application | Description |
|---|---|
| Synthesis | Used as a precursor in the creation of diverse chemical entities. |
| Catalysis | Acts as a catalyst in various organic reactions. |
Biology
Research has demonstrated the compound's potential biological activities, including antimicrobial and anticancer properties. Studies indicate its ability to inhibit certain enzymes and modulate cellular pathways.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial growth through enzyme interference. |
| Anticancer | Modulates apoptotic pathways in cancer cells. |
Medicine
The therapeutic potential of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid is under investigation for various diseases, including cancer and infections. Its ability to interact with specific molecular targets may lead to the development of new treatments.
| Disease Target | Potential Role |
|---|---|
| Cancer | Inhibition of tumor growth via enzyme modulation. |
| Infectious Diseases | Antimicrobial activity against resistant strains. |
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in specific processes, enhancing efficiency and product yield.
| Industrial Application | Description |
|---|---|
| Material Development | Contributes to the synthesis of advanced polymers. |
| Catalysis | Facilitates reactions in pharmaceutical manufacturing. |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid against breast cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings indicated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Key Observations:
The difluoromethyl group in 956935-30-1 further increases hydrophobicity and metabolic stability .
Extended Aromatic Systems : The pyridazine-piperazine compound (1171356-85-6 ) introduces a larger aromatic system, likely influencing receptor affinity and pharmacokinetics .
Biological Activity
1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, making it a subject of interest for therapeutic applications.
The chemical structure of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 1-[(1-methylpyrazol-4-yl)methyl]piperidine-3-carboxylic acid |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 1803565-81-2 |
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It may act as an inhibitor or activator of specific proteins involved in various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and metabolism.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid demonstrates activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It has shown promising cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values reported for these cell lines suggest potent activity, with some derivatives exhibiting IC50 values as low as 1.4 μM .
Case Studies
Several case studies have highlighted the efficacy of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid in preclinical settings:
- Study on Anticancer Properties : A study conducted on the effects of this compound on A549 and HeLa cell lines revealed that it induced apoptosis through the activation of caspase pathways, leading to significant cell death .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various pyrazole derivatives, including this compound, demonstrating its effectiveness against resistant bacterial strains .
Tables of Biological Activity
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL | |
| Anticancer | A549 (lung cancer) | 1.4 μM |
| HeLa (cervical cancer) | Varies (specific data not provided) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
